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molecular formula C7H9F3N2 B8553142 5-propyl-3-trifluoromethyl-1H-pyrazole

5-propyl-3-trifluoromethyl-1H-pyrazole

Cat. No. B8553142
M. Wt: 178.15 g/mol
InChI Key: SGVOGAMSXGTMRX-UHFFFAOYSA-N
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Patent
US07449576B1

Procedure details

Following protocol H, 1-pentyne was treated with n-BuLi, CF3CO2Et and BF3—OEt2 in THF. Reaction with hydrazine in benzene under similar reaction conditions yielded title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH3:5].[Li]CCCC.[C:11]([C:15](OCC)=O)([F:14])([F:13])[F:12].B(F)(F)F.O(CC)CC.[NH2:29][NH2:30]>C1COCC1.C1C=CC=CC=1>[CH2:3]([C:4]1[NH:30][N:29]=[C:15]([C:11]([F:12])([F:13])[F:14])[CH:5]=1)[CH2:2][CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.O(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under similar reaction conditions

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC(=NN1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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